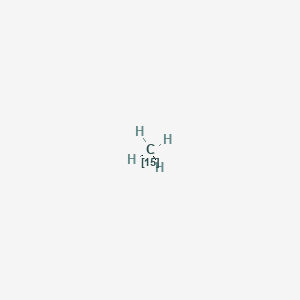
Carbon-15
描述
In biochemical literature, "Carbon-15" refers to the 15th carbon atom in polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA), where enzymatic oxygenation occurs. This process is catalyzed by 15-lipoxygenase (ALOX15), which stereospecifically inserts molecular oxygen at this compound to generate bioactive lipid mediators such as 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its reduced form, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) . These mediators play critical roles in inflammation resolution and host defense. Notably, aspirin-acetylated cyclooxygenase-2 (COX-2) can also oxygenate AA at this compound, producing 15(R)-HETE, which is further metabolized to epimeric lipoxins (15-epi-LXA4) with anti-inflammatory properties .
属性
CAS 编号 |
15929-23-4 |
|---|---|
分子式 |
CH4 |
分子量 |
19.042 g/mol |
IUPAC 名称 |
carbane |
InChI |
InChI=1S/CH4/h1H4/i1+3 |
InChI 键 |
VNWKTOKETHGBQD-AKLPVKDBSA-N |
SMILES |
C |
手性 SMILES |
[15CH4] |
规范 SMILES |
C |
其他CAS编号 |
15929-23-4 |
同义词 |
15C radioisotope C-15 radioisotope Carbon-15 |
产品来源 |
United States |
相似化合物的比较
Enzymatic Oxygenation at Different Carbon Positions
Lipoxygenases (LOXs) exhibit positional specificity for oxygenation in PUFAs. Below is a comparison of key LOX enzymes and their products:
Key Findings :
Stereochemical Variations at this compound
The configuration of the hydroxyl group at this compound determines bioactivity:
Key Findings :
Key Findings :
Comparison Across Substrates: Arachidonic Acid vs. Linoleic Acid
ALOX15 oxygenates multiple PUFAs, yielding positionally distinct products:
Key Findings :
- 13(S)-HpODE from linoleic acid promotes oxidative stress in vascular tissues, contrasting with 15(S)-HpETE’s anti-inflammatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


